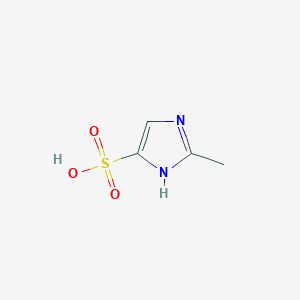

2-Methyl-1H-imidazole-5-sulfonic Acid

Description

Significance of Imidazole (B134444) Sulfonic Acid Derivatives in Chemical and Biological Sciences

The imidazole ring is a fundamental structural motif found in many biologically important molecules, including the amino acid histidine, histamine, and purines. rjptonline.orgisca.me This prevalence has made imidazole and its derivatives a fertile ground for medicinal chemistry and drug discovery. rjptonline.orgmdpi.com Imidazole derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. rjptonline.orgisca.menih.govmdpi.com The ability of the imidazole nucleus to engage in various intermolecular interactions, such as hydrogen bonding and coordination with metal ions, contributes to its diverse biological functions. nih.govnih.gov

The introduction of a sulfonic acid group (-SO3H) to the imidazole scaffold, as seen in 2-Methyl-1H-imidazole-5-sulfonic acid, can significantly alter the molecule's physicochemical properties. Sulfonic acids are strong acids and can enhance the water solubility and hygroscopicity of a compound. In a biological context, the sulfonate group can act as a key binding element to biological targets. Furthermore, sulfonic acid-functionalized materials, including those based on imidazole structures, are being explored for applications in materials science, such as in the development of novel metal-organic frameworks (MOFs) for applications like high-performance batteries. rsc.org

Current Research Landscape and Emerging Trends for the Chemical Compound

Current research on this compound and related compounds is multifaceted. In medicinal chemistry, the focus is often on the synthesis of novel derivatives and the evaluation of their biological activities. For instance, the synthesis of Mannich base derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid has been explored for their potential as enzyme inhibitors. scielo.br

In materials science, a significant trend is the use of imidazole sulfonic acid derivatives as ligands in the synthesis of functional materials. For example, 2-phenylbenzimidazole-5-sulfonic acid has been used in a ligand hybridization strategy to create sulfonated zeolitic imidazolate frameworks (ZIFs) with enhanced properties for applications in lithium-sulfur batteries. rsc.org These modified materials exhibit improved ion conductivity and can suppress the shuttle effect of polysulfides, leading to better battery performance. rsc.org

The synthesis of imidazole derivatives remains an active area of research, with various methods being developed to create substituted imidazoles. mdpi.comresearchgate.net These synthetic efforts are crucial for accessing new compounds with potentially enhanced or novel properties.

Scope and Objectives of Academic Investigations on the Chemical Compound

Academic investigations into this compound and its analogs are driven by several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and versatile synthetic routes to this compound and its derivatives. This includes the detailed characterization of these new compounds using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Biological Activity: Researchers are actively screening these compounds for a range of biological activities. This involves in vitro and in vivo studies to identify potential therapeutic applications.

Development of Functional Materials: A growing area of interest is the incorporation of these molecules into advanced materials. The objective is to leverage the unique properties of the imidazole sulfonic acid moiety to create materials with tailored functionalities for catalysis, separation, and energy storage.

Understanding Structure-Activity Relationships: A fundamental objective is to understand how the specific structural features of this compound and its derivatives relate to their chemical and biological activities. This knowledge is crucial for the rational design of new compounds with desired properties.

The following table provides a summary of the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 861346-39-6 nih.gov |

| Molecular Formula | C4H6N2O3S nih.gov |

| Molecular Weight | 162.17 g/mol nih.gov |

| InChI | InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) nih.gov |

| InChIKey | KBABESTUFQOTNV-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC1=NC=C(N1)S(=O)(=O)O nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-imidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBABESTUFQOTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622813 | |

| Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861346-39-6 | |

| Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Functionalization Strategies of the Imidazole (B134444) Sulfonic Acid Scaffold

Once the imidazole sulfonic acid scaffold is formed, it can be further modified to introduce additional functional groups, thereby expanding its chemical diversity and potential applications.

The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions. globalresearchonline.net This reactivity allows for the introduction of various functional groups onto the imidazole core. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. uobabylon.edu.iqslideshare.net

For instance, imidazole undergoes nitration with nitric acid in sulfuric acid and can be halogenated with bromine in chloroform. uobabylon.edu.iq The position of electrophilic substitution can be influenced by the presence of existing substituents on the ring. youtube.com While the sulfonic acid group is deactivating, electrophilic substitution on the 2-Methyl-1H-imidazole-5-sulfonic acid core may still be possible under specific conditions, potentially leading to further functionalization at the C4 position. The imidazole scaffold can be fully functionalized through regioselective metalation followed by reaction with various electrophiles. nih.govsemanticscholar.org

Nucleophilic Additions and Substitution Reactions of Sulfonyl Derivatives

The sulfonic acid moiety of this compound can be converted into more reactive sulfonyl derivatives, such as sulfonyl chlorides, which are valuable precursors for nucleophilic substitution reactions. A primary application of this reactivity is the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. ucl.ac.ukresearchgate.net

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This reaction is a classic example of nucleophilic substitution at a sulfur center. While the direct use of sulfonyl chlorides can be challenging due to their instability, alternative methods have been developed. ucl.ac.ukorganic-chemistry.org One such method involves the in situ reduction of sulfonyl chlorides to form sulfinamides, which can then be oxidized to the desired sulfonamides. nih.gov Another approach utilizes more stable sulfonate ester precursors, such as pentafluorophenyl (PFP) sulfonate esters, which undergo aminolysis to yield functionalized sulfonamides. ucl.ac.uk

Aryl imidazolylsulfonates, related derivatives, have demonstrated utility as electrophilic partners in palladium-mediated cross-coupling reactions, highlighting their value as a practical and economical alternative to triflates. acs.org The reactivity of halogenated imidazoles with nucleophiles, such as sodium alkane- or arene-thiolates, has also been studied, showing that N-protected derivatives undergo substitution primarily at the 2-position. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions for Sulfonamide Synthesis

| Precursor | Nucleophile | Product Class | Key Features |

| Sulfonyl Chlorides | Amines | Sulfonamides | Traditional method, though precursors can be unstable. researchgate.net |

| Methyl Sulfinates | Lithium Amides | Sulfinamides (intermediate) | Mild method avoiding hazardous sulfonyl chlorides. organic-chemistry.org |

| Pentafluorophenyl (PFP) Sulfonate Esters | Amines | Functionalized Sulfonamides | Utilizes a stable alternative to sulfonyl chlorides. ucl.ac.uk |

| 1-Protected 2,4,5-tribromoimidazole | Sodium Thiolates | 2-Thioether Imidazoles | Displacement of the 2-bromine atom. rsc.org |

C-H Activation and Cross-Coupling Methodologies for Imidazole Functionalization

Direct functionalization of the imidazole backbone through C-H activation and cross-coupling reactions represents a powerful and atom-economical approach to synthesizing complex imidazole derivatives. uib.no These methods avoid the need for pre-functionalized starting materials, such as haloimidazoles. acs.org

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the functionalization of imidazole rings. uib.noacs.orgresearchgate.net An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, allowing for the synthesis of a wide array of functionalized imidazoles under relatively mild conditions. acs.org

A significant advancement is the oxidative Heck cross-coupling on the imidazole scaffold. One method utilizes MnO2 as a mild oxidant for the Pd(0)/Pd(II) catalytic cycle, which allows for the use of reactants with a multitude of functional groups. uib.no The reactivity in these reactions is often enhanced by nitrogen-based ligands. uib.nouib.no

Nickel-catalyzed C-H arylations and alkenylations of imidazoles have also been described. Using a Ni(OTf)2/dcype catalytic system in a tertiary alcohol solvent, imidazoles can undergo C-H arylation with phenol (B47542) derivatives. rsc.org This method highlights the utility of nickel catalysis for forming C-C bonds at the C2-position of the imidazole ring. rsc.org

Table 2: C-H Activation and Cross-Coupling Reactions for Imidazole Functionalization

| Reaction Type | Catalyst System | Coupling Partner | Key Features |

| Oxidative Heck | Pd(OAc)2 / MnO2 | Boronic Acids | First general method for oxidative Heck cross-coupling on the imidazole scaffold. uib.no |

| Suzuki-Miyaura | Palladium catalyst | Haloimidazoles | Efficient protocol for unprotected haloimidazoles. acs.org |

| C-H Arylation | Ni(OTf)2 / dcype | Phenol derivatives | First nickel-catalyzed C-H arylation of imidazoles with phenol derivatives. rsc.org |

| C-H Alkenylation | Ni(OTf)2 / dcypt | Enol derivatives | Nickel-based system for C2-alkenylation of azoles. rsc.org |

N-Functionalization and Formation of Novel Hybrid Compounds

The nitrogen atoms of the imidazole ring are key sites for functionalization, leading to the formation of novel derivatives and complex hybrid compounds. The Mannich reaction, a one-pot nucleophilic substitution, is a well-established method for the N-functionalization of imidazoles. scielo.br For instance, 2-Phenyl-5-Benzimidazole sulfonic acid undergoes aminomethylation with formaldehyde (B43269) and various secondary amines to produce N-Mannich bases, linking the two moieties through a methylene (B1212753) bridge. scielo.br

The synthesis of hybrid molecules that incorporate the imidazole scaffold is a growing area of research. Novel hybrid compounds containing both a phthalazine (B143731) and a 4,5-dihydro-1H-imidazole core have been synthesized. nih.gov These hybrids can be further derivatized, for example, by converting them into di-substituted sulfonamides. nih.gov Similarly, new bioactive compounds have been created by attaching a sulfonamide moiety to an imidazole or benzimidazole (B57391) ring, combining two pharmacologically relevant groups into a single molecule. nih.gov The development of novel N-methylimidazole-functionalized chitosan (B1678972) derivatives using click chemistry further illustrates the versatility of N-functionalization strategies. mdpi.com

Table 3: Examples of N-Functionalization and Hybrid Compound Synthesis

| Reaction Type | Starting Material | Reagents | Product Type |

| Mannich Reaction | 2-Phenyl-5-Benzimidazole sulfonic acid | Formaldehyde, Secondary Amine | N-Mannich Bases |

| Hybrid Synthesis | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Sulfonic acid chlorides | Di-substituted sulfonamides |

| Pharmacophore Combination | Imidazole/Benzimidazole | Sulfonyl chlorides | Imidazole/Benzimidazole Sulfonamides |

| Click Chemistry | Azide-functionalized Chitosan | Propargyl-N-methylimidazole | N-Methylimidazole-functionalized Chitosan |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and from this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The reaction of imidazole in aqueous solution with toluene-4-sulfonate salts of certain esters has been shown to follow a rate law that is second order with respect to the imidazole concentration. rsc.org Mechanistic studies suggest a special catalytic function for a second imidazole molecule in the decomposition of the tetrahedral addition intermediate, where it interacts with the leaving group. rsc.org

The synthesis of substituted imidazoles can be achieved through a one-pot condensation of benzil, a substituted aldehyde, ammonium (B1175870) acetate, and an aniline, catalyzed by p-toluenesulfonic acid (PTSA). isca.me This multi-component reaction proceeds under mild conditions to give high yields of tri- and tetra-substituted imidazoles. isca.me

Investigations into the chlorosulfonation of 1-methylimidazole (B24206) have provided critical insights. It was demonstrated that the primary product is 1-methylimidazolium (B8483265) chlorosulfate, rather than the previously assumed 1-methyl-3-sulfonic acid imidazolium (B1220033) chloride. researchgate.net This structure was confirmed by X-ray crystallography and various NMR spectroscopy techniques. researchgate.net This finding is significant as it clarifies the nature of the actual catalytic species in numerous organic reactions that use the product of this reaction. researchgate.net In the presence of water, this product readily hydrolyzes to form 1-methylimidazolium hydrogen sulfate. researchgate.net

A plausible mechanism for the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives to form 2-substituted 1H-imidazoles involves initial hydrolysis to an aldehyde, followed by intramolecular cyclization. nih.gov The resulting intermediate eliminates nitrogen and undergoes carbene insertion into an O-H bond of an alcohol to yield the final imidazole product. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Methyl-1H-imidazole-5-sulfonic acid in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides definitive evidence for the connectivity and electronic properties of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the methyl group. The introduction of the strongly electron-withdrawing sulfonic acid group at the C-5 position significantly influences the chemical shifts of the ring protons compared to the parent 2-methylimidazole (B133640) molecule. For instance, in related sulfonated frameworks, new characteristic peaks for aromatic protons have been observed between δ = 7.7 ppm and 8.4 ppm. rsc.org The proton on the C-4 carbon of the imidazole ring would likely appear as a singlet in the aromatic region, shifted downfield due to the deshielding effect of the adjacent sulfonate group. The methyl protons at the C-2 position would also present as a singlet, typically at a higher field. The N-H protons of the imidazole ring would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.

Interactive Data Table: Expected NMR Data for this compound Below is a table of predicted NMR chemical shifts. Actual values may vary based on solvent and experimental conditions.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H on C4 | ¹H | 7.5 - 8.5 | Singlet |

| CH₃ on C2 | ¹H | 2.3 - 2.8 | Singlet |

| N-H | ¹H | Broad, variable | Singlet (broad) |

| C2 | ¹³C | 145 - 155 | - |

| C4 | ¹³C | 120 - 130 | - |

| C5 | ¹³C | 135 - 145 | - |

| CH₃ | ¹³C | 10 - 20 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of the functional groups within this compound. arizona.edu These complementary methods provide a molecular fingerprint, allowing for the identification of key structural features. researchgate.net

The spectra are dominated by bands corresponding to the vibrations of the imidazole ring and the sulfonic acid moiety. Key vibrational modes include:

Sulfonic Acid Group (-SO₃H): This group gives rise to strong and characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O single bond stretch appears at a lower frequency, usually between 800-950 cm⁻¹. acs.org The O-H stretching of the sulfonic acid group is expected to produce a broad band in the high-frequency region (3200-2500 cm⁻¹), often overlapping with N-H stretching bands.

Imidazole Ring: The C=N and C=C stretching vibrations within the imidazole ring typically appear in the 1650-1450 cm⁻¹ region. researchgate.net The N-H stretching vibration of the imidazole ring gives a broad absorption band around 3300-2500 cm⁻¹. In-plane and out-of-plane bending vibrations for C-H and N-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group are found in the 3000-2850 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies This table summarizes the expected key vibrational bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -SO₃H | O-H Stretch | 3200 - 2500 (broad) | IR, Raman |

| -CH₃ | C-H Stretch | 3000 - 2850 | IR, Raman |

| Imidazole | N-H Stretch | 3300 - 2500 (broad) | IR |

| Imidazole | C=N / C=C Stretch | 1650 - 1450 | IR, Raman |

| -SO₃H | S=O Asymmetric Stretch | 1350 - 1400 | IR |

| -SO₃H | S=O Symmetric Stretch | 1150 - 1200 | IR |

| -SO₃H | S-O Stretch | 800 - 950 | IR |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Applications

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can determine the exact mass of the molecular ion, providing strong evidence for the chemical formula, C₄H₆N₂O₃S.

The calculated exact mass of this compound is 162.00991323 Da. nih.gov In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 163.0177 or the deprotonated molecule [M-H]⁻ at m/z 161.0021.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the sulfonic acid group, leading to characteristic neutral losses of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da).

Furthermore, MS is valuable in analyzing derivatives of the compound. For instance, the corresponding sulfonyl chloride derivative, 2-methyl-1H-imidazole-5-sulfonyl chloride, has a distinct molecular weight of approximately 180.61 g/mol , which can be readily confirmed by MS to monitor chemical transformations. nih.gov

Interactive Data Table: Key Mass Spectrometry Data The table outlines the primary ions expected in the mass spectrum of this compound.

| Ion | Formula | Calculated m/z | Description |

| [M] | C₄H₆N₂O₃S | 162.01 | Molecular Ion |

| [M+H]⁺ | C₄H₇N₂O₃S⁺ | 163.02 | Protonated Molecule |

| [M-H]⁻ | C₄H₅N₂O₃S⁻ | 161.00 | Deprotonated Molecule |

| [M-SO₃]⁺ | C₄H₆N₂⁺ | 82.05 | Fragment after loss of SO₃ |

| [M-H-SO₃]⁻ | C₄H₄N₂⁻ | 80.04 | Fragment after loss of SO₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the available literature, the methodology for analyzing related derivatives is well-established. nih.gov Single crystal X-ray diffraction (SC-XRD) analysis would involve growing a suitable single crystal and exposing it to an X-ray beam. nih.govmdpi.com The resulting diffraction pattern is used to solve the crystal structure, yielding precise atomic coordinates. mdpi.com Key parameters determined include the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). mdpi.comresearchgate.net

In the solid state, molecules of this compound are expected to form extensive supramolecular networks stabilized primarily by hydrogen bonds. nih.gov The bifunctional nature of the molecule, with hydrogen bond donors (N-H, O-H) and acceptors (N, O), facilitates the formation of robust, three-dimensional architectures. nih.gov

Key interactions would include strong hydrogen bonds between the sulfonate group of one molecule and the protonated imidazole ring of a neighboring molecule (N⁺-H···⁻O-S). Weaker C-H···O interactions may also contribute to the stability of the crystal packing. nih.gov The analysis of these networks is crucial for understanding the physical properties of the material.

In the solid state, this compound is highly likely to exist as a zwitterion, also known as an inner salt. wikipedia.org This occurs via an internal acid-base reaction where the acidic proton from the sulfonic acid group (-SO₃H) transfers to one of the basic nitrogen atoms of the imidazole ring. youtube.com The resulting structure is more accurately described as 2-methyl-1H-imidazolium-5-sulfonate, containing a positively charged imidazolium (B1220033) ring and a negatively charged sulfonate group. This phenomenon is common in molecules containing both acidic and basic functional groups, such as amino acids (e.g., glycine) and sulfamic acid, whose zwitterionic forms have been confirmed in the solid state by diffraction methods. wikipedia.org

Exploration of Crystallographic Disorder Phenomena

Crystallographic disorder refers to the variations in the arrangement of atoms or molecules within a crystal lattice. In the context of this compound, while specific studies on its crystallographic disorder are not extensively documented, the potential for such phenomena can be inferred from the behavior of related imidazole compounds.

Disorder in the crystal structure of imidazole derivatives can arise from several factors. One common source is the presence of tautomerism. The imidazole ring in this compound has two nitrogen atoms, and the proton on the nitrogen can potentially be located on either nitrogen atom, leading to positional disorder of the hydrogen atom. This can result in a statistical distribution of different tautomers throughout the crystal, which can be challenging to model during crystallographic refinement.

Furthermore, the sulfonic acid group introduces the possibility of rotational disorder. The -SO3H group can exhibit different orientations relative to the imidazole ring, leading to a lack of long-range order in its atomic positions. The interplay of hydrogen bonding between the sulfonic acid groups and the imidazole nitrogen atoms can also contribute to complex and sometimes disordered packing arrangements in the solid state.

The potential for polymorphism, where a compound can exist in more than one crystal form, is also a relevant consideration. Each polymorph would have a unique crystal structure and, consequently, may exhibit different types and degrees of disorder. The specific crystallization conditions, such as solvent and temperature, would play a crucial role in determining which polymorphic form is obtained and the extent of any crystallographic disorder. The study of related compounds like 2-methyl-1H-imidazol-3-ium trimesate has shown that hydrogen bonding can lead to complex, ordered superstructures, but also has the potential to result in disorder if the interactions are not perfectly regular throughout the crystal.

Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition Processes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for determining the thermal stability and decomposition profile of a compound. For this compound, a hypothetical thermal analysis would likely reveal a multi-stage decomposition process, characteristic of many imidazole-based ionic liquids and organic salts. nih.gov

A typical TGA curve for this compound would be expected to show an initial region of stability, followed by one or more distinct steps of mass loss as the temperature increases. The initial decomposition temperature provides a measure of the compound's thermal stability. For related imidazole compounds, decomposition often begins at temperatures above 150°C. nih.gov

The decomposition of this compound would likely proceed through the breakdown of its functional groups. The sulfonic acid group might be the first to decompose, potentially through the loss of sulfur dioxide (SO2) or sulfur trioxide (SO3). This would be followed by the degradation of the imidazole ring at higher temperatures. The DTA curve would show endothermic or exothermic peaks corresponding to these decomposition events, as well as any phase transitions such as melting.

A plausible decomposition pathway could involve the following stages:

Stage 1: Initial loss of water if the compound is hydrated.

Stage 2: Decomposition of the sulfonic acid group.

Stage 3: Breakdown of the 2-methylimidazole core.

The final residue at the end of the analysis would likely be minimal, indicating complete decomposition.

Below is an illustrative data table of what one might expect from a TGA/DTA analysis of this compound, based on the behavior of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |

| 170-250 | Varies | Endothermic | Decomposition of sulfonic acid group |

| 250-400 | Varies | Exothermic | Decomposition of imidazole ring |

Computational Chemistry and Theoretical Investigations

Photodegradation Mechanisms and Environmental Fate Modeling of Sulfonic Acid Derivatives

The environmental fate of organic compounds is a critical area of study, and computational models provide valuable insights into their potential for degradation and persistence. For sulfonic acid derivatives, particularly those with aromatic moieties like 2-Methyl-1H-imidazole-5-sulfonic acid, photodegradation can be a significant transformation pathway in aquatic environments.

Theoretical studies on related compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), have elucidated potential photodegradation mechanisms. These studies suggest that direct photolysis can be a major degradation pathway, often initiated by the absorption of UV radiation, leading to the formation of an excited triplet state and subsequently a radical cation. The degradation can then proceed through pathways such as desulfonation and cleavage of the imidazole (B134444) ring. The presence of photosensitizers in the water, like nitrate (B79036) ions, can lead to indirect photolysis, although direct photolysis is often the more dominant process for such compounds in sunlit surface waters.

Environmental fate modeling for sulfonic acid derivatives like S-metolachlor ethane (B1197151) sulfonic acid (MESA) has been performed by coupling vadose zone models with groundwater flow and solute transport models. These models utilize parameters such as the compound's half-life and sorption coefficients to predict its movement and persistence in the subsurface. Such models are crucial for assessing the potential for groundwater contamination. The results from these models indicate that while the parent agrochemical may degrade, its sulfonic acid transformation products can be retained in the soil and subsequently transported to water bodies.

Table 1: Factors Influencing the Environmental Fate of Sulfonic Acid Derivatives

| Factor | Description | Relevance to this compound |

| Photolysis | Degradation due to the absorption of light. Can be direct (absorption by the compound itself) or indirect (reaction with photochemically generated species). | Likely a significant degradation pathway in sunlit environments, by analogy with related compounds. |

| Biodegradation | Degradation by microorganisms. | The biodegradability of the imidazole and sulfonic acid moieties would determine its persistence in soil and water. |

| Sorption | The tendency of the compound to bind to soil and sediment particles. | The polarity of the sulfonic acid group likely influences its mobility in soil and water. |

| Hydrolysis | Reaction with water. | The stability of the sulfonic acid and imidazole groups to hydrolysis under various pH conditions is a key factor. |

Topological Charge Density Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov This analysis allows for the quantitative characterization of atomic and bond properties, offering deep insights into the nature of chemical interactions within a molecule.

QTAIM analysis of various imidazole derivatives has been used to understand the nature and strength of intramolecular and intermolecular interactions. nih.govresearchgate.netcolab.ws The theory identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the bond's strength and character (covalent vs. electrostatic).

For instance, in studies of other imidazole-containing compounds, QTAIM has been employed to:

Characterize the nature of hydrogen bonds. nih.gov

Analyze the covalent character of metal-ligand bonds in imidazole-based coordination polymers. iucr.org

Investigate the strength of intermolecular interactions that dictate crystal packing. colab.ws

While specific QTAIM studies on this compound were not found in the surveyed literature, the methodology can be applied to this molecule to elucidate several key features. A theoretical QTAIM analysis could provide quantitative data on the C-S bond, the S-O bonds within the sulfonic acid group, and the various bonds within the imidazole ring. It would also be invaluable in characterizing any intramolecular hydrogen bonding between the sulfonic acid group and the imidazole ring, as well as intermolecular interactions in the solid state.

Table 2: Key QTAIM Parameters and Their Significance

| QTAIM Parameter | Symbol | Significance |

| Electron Density at BCP | ρ(r) | A measure of the accumulation of charge along the bond path, correlating with bond order and strength. |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | Indicates whether the electron density is locally concentrated (∇²ρ < 0, shared-shell/covalent interaction) or depleted (∇²ρ > 0, closed-shell/ionic, hydrogen bond, van der Waals interaction). |

| Total Energy Density at BCP | H(r) | The sum of the kinetic and potential energy densities. A negative value indicates a significant degree of covalent character. |

| Delocalization Index | δ(A,B) | Measures the number of electrons shared or exchanged between two atomic basins (A and B), providing a quantitative measure of bond order. |

A computational investigation using QTAIM on this compound would provide a detailed and quantitative picture of its electronic structure, which is fundamental to understanding its reactivity and interactions.

Advanced Applications in Chemical Research and Materials Science

Catalytic Applications of 2-Methyl-1H-imidazole-5-sulfonic Acid and Related Sulfonic Acid-Functionalized Imidazoles

The presence of the sulfonic acid moiety (-SO₃H) imparts strong Brønsted acidity to the imidazole (B134444) scaffold, making these compounds effective catalysts in a variety of organic transformations.

Sulfonic acid-functionalized imidazoles, often in the form of ionic liquids or as heterogeneous catalysts, have demonstrated high efficiency as Brønsted acid catalysts. researchgate.net They are particularly effective in reactions such as esterification and alkylation. researchgate.netmdpi.com Their performance is often comparable or superior to traditional solid acid catalysts like H-ZSM-5 and H-BETA. researchgate.net

In the field of renewable energy, these catalysts are instrumental in the production of biodiesel. researchgate.net They efficiently catalyze the esterification of free fatty acids (FFAs) with alcohols like ethanol. scispace.com For instance, sulfonic acid-functionalized ionic liquids (SAILs) have been specifically designed for the esterification of oleic acid, a common FFA in waste cooking oils. scispace.com The key advantages of these catalysts include their adjustable acidity, high catalytic activity, and potential for recyclability. researchgate.netscispace.com The introduction of a lipophilic alkyl chain into the ionic liquid structure can enhance its solubility in the reaction medium, thereby boosting catalytic performance. scispace.com

The table below summarizes the application of various sulfonic acid-functionalized catalysts in esterification reactions.

| Catalyst Type | Reactants | Application | Key Findings |

| Sulfonic acid-functionalized ionic liquids (SAILs) | Oleic acid, Ethanol | Biodiesel Production | Lipophilic chains improve solubility and performance; microwave heating enhances reaction rates. scispace.com |

| Imidazole-based Brønsted acidic ionic liquids (BAILs) | Fatty acids, Alcohols | General Esterification | High catalytic activity and recyclability. researchgate.net |

| Magnetic-responsive solid acids (PILs on Fe₃O₄@SiO₂) | Palmitic acid, Methanol | Biodiesel Production | High conversion rates and excellent reusability over multiple cycles. rsc.org |

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of green and efficient chemistry. scielo.br Sulfonic acid-functionalized imidazoles have emerged as powerful catalysts for these reactions. researchgate.netscielo.br They have been successfully employed in the synthesis of a wide range of heterocyclic compounds, including dihydropyrimidinones (via the Biginelli reaction), quinolines, and various substituted imidazoles. scielo.brnih.govmdpi.com

To overcome challenges associated with catalyst separation and reuse, significant research has focused on immobilizing sulfonic acid-functionalized imidazoles onto solid supports, creating robust heterogeneous catalysts. mdpi.commdpi.com This approach combines the high catalytic activity of the imidazole moiety with the operational advantages of solid catalysts, such as easy recovery and recyclability. mdpi.comresearchgate.net

Various inorganic and organic materials have been used as supports, including silica, titania, zirconia, and polymers. mdpi.comnih.gov A common strategy involves grafting molecules with thiol (-SH) groups onto the support, followed by oxidation to create the sulfonic acid (-SO₃H) functionality. mdpi.com Another approach involves the sulfonation of polymers derived from renewable resources like cashew nut shell liquid (CNSL) to create sustainable solid acid catalysts. nih.gov

Characterization of these materials is crucial to understanding their catalytic performance. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), energy-dispersive X-ray analysis (EDX), and thermogravimetric analysis (TGA) are routinely used to confirm the successful functionalization and to assess the structural and thermal properties of the catalysts. researchgate.netrsc.org The reusability of these heterogeneous catalysts is a key metric; many can be recovered by simple filtration or magnetic separation and reused for multiple reaction cycles with minimal loss of activity. rsc.orgresearchgate.netrsc.org

Sulfonic acid-functionalized ionic liquids (SAILs), particularly those based on imidazolium (B1220033) cations, represent a significant class of catalysts. scispace.comscielo.br These compounds are essentially salts with low melting points and can act as both the catalyst and the solvent. Their properties, such as acidity and solubility, can be finely tuned by modifying the structure of the cation or anion. researchgate.netscispace.com

The synthesis of these ionic liquids often involves the reaction of an imidazole derivative with a sulfonating agent like 1,3-propanesultone. scispace.com A prominent example is 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), which has been used not only as a catalyst but also as a highly regioselective sulfonating agent for aromatic polymers. acs.org These Brønsted acidic ionic liquids (BAILs) have proven to be highly active for various acid-catalyzed reactions, including the synthesis of polysubstituted imidazoles and other heterocycles through multicomponent reactions. researchgate.netscielo.br Their reusability is a significant advantage, as they can often be recovered and reused several times without a substantial decrease in catalytic efficiency. scielo.br

Role in Functional Materials Development

Beyond catalysis, the structural motifs of functionalized imidazoles are being integrated into advanced materials, imparting specific chemical and physical properties.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting framework. Imidazole derivatives, including those with methyl and sulfonic acid functional groups, are widely used as N-donor ligands in the construction of CPs and MOFs. mdpi.comrsc.org

For example, ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have been used to synthesize novel coordination polymers with Zn(II) and Cu(II), resulting in materials with interesting structural, thermal, and luminescent properties. mdpi.com

A particularly relevant strategy involves ligand hybridization to create functionalized MOFs. In one study, ZIF-8 (Zeolitic Imidazolate Framework-8), which is typically built from zinc ions and 2-methylimidazole (B133640), was synthesized using a mixture of 2-methylimidazole and 2-phenylbenzimidazole-5-sulfonic acid. rsc.org This method successfully introduced sulfonic acid groups into the ZIF-8 structure, creating a material (ZIF-8-SO₃H) with enhanced crystallinity and functionality. rsc.org Such sulfonic acid-functionalized MOFs have shown potential in applications like ion transport and storage, demonstrating how these imidazole building blocks contribute to the development of sophisticated functional materials. rsc.org

Building Blocks for Novel Advanced Materials

The term "building block" in chemistry refers to a molecule that can be used in chemical synthesis to create more complex compounds. chemscene.com this compound serves as such a foundational unit. Researchers have utilized the inherent properties of imidazole and sulfonic acid groups to synthesize new, more complex molecules with targeted functions. scielo.br For instance, a ligand hybridization strategy has been employed to create zeolitic imidazolate framework-8 (ZIF-8) materials rich in sulfonic acid groups (ZIF-8-SO3H). rsc.org This was achieved by synthesizing the material using 2-methylimidazole and 2-phenylbenzimidazole-5-sulfonic acid (PBSA) as ligands. rsc.org This method highlights how imidazole-based compounds with sulfonic acid groups are integral to constructing advanced functional materials. rsc.org

Proton Conducting Electrolytes in Solid-State Materials

While direct studies focusing exclusively on this compound for proton-conducting electrolytes are not extensively detailed in the reviewed literature, the constituent functional groups are highly relevant to this field. Imidazole derivatives are well-known for their role in facilitating proton transport, a critical function in fuel cells and other solid-state ionic devices. Similarly, sulfonic acid groups (−SO3H) are frequently incorporated into polymer membranes to enhance proton conductivity. Research into zeolitic imidazolate frameworks (ZIFs) has shown that incorporating sulfonic acid groups can create abundant channels for lithium-ion transport, which reduces internal resistance in batteries. rsc.org This suggests that the combination of both an imidazole ring and a sulfonic acid group in a single molecule like this compound presents a promising structure for the future design of novel proton-conducting materials.

Corrosion Inhibition Studies with Methyl-Imidazole Derivatives

The prevention of metal corrosion is a significant concern in numerous industrial applications. aatbio.com Methyl-imidazole derivatives have demonstrated significant promise as effective corrosion inhibitors, particularly in acidic environments. aatbio.comaniara.com These organic molecules work by adsorbing onto the metal surface, forming a protective film that slows down the electrochemical reactions responsible for corrosion. aatbio.com

Research has shown that imidazole and sulfonic acid groups possess high corrosion inhibition capabilities. scielo.br To enhance this performance, new sulfonic acid azole corrosion inhibitors have been synthesized, demonstrating that their inhibition efficiency increases significantly with concentration. scielo.br For example, two newly synthesized imidazole derivative inhibitors, FIM1 and FIM2, achieved high inhibition efficiencies of 91.17% and 93.99%, respectively, at a concentration of 2 mM in 1.0 mol/L HCl. scielo.br Another study on pyrazolone-sulfonamide hybrids showed inhibition efficiencies of up to 95.17% at a concentration of 500 ppm. aniara.com These compounds act as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of the corrosion process. chemscene.com

Table 1: Corrosion Inhibition Efficiency of Various Imidazole and Pyrazole Derivatives

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Medium | Reference |

| FIM1 | 2 mM | 91.17 | 1.0 mol/L HCl | scielo.br |

| FIM2 | 2 mM | 93.99 | 1.0 mol/L HCl | scielo.br |

| 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole (B57391) (MPMB) | 5 mM | 97.0 | 1 M HCl | aatbio.com |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 mM | 90.2 | 1 M HCl | aniara.com |

| Pyrazalone-sulfonamide hybrid (6a) | 500 ppm | 95.17 | 1 M HCl | aniara.com |

| Pyrazalone-sulfonamide hybrid (6b) | 500 ppm | 94.02 | 1 M HCl | aniara.com |

| 2-mercapto-1-methylimidazole (MMI) | 1 mM | Not specified, acts as mixed-type inhibitor | 3 wt. % NaCl | chemscene.com |

Biochemical Research Applications and Enzyme Studies

The specific chemical structure of this compound makes it relevant for various applications in biochemical research, particularly in the study of enzymes.

Enzyme Mechanisms and Interaction Studies

Understanding how small molecules interact with enzymes is fundamental to drug discovery and chemical biology. The functional groups on this compound are known to participate in enzyme interactions. For instance, in a study of Mannich base derivatives of the related 2-Phenyl-5-Benzimidazole sulfonic acid, computational docking studies were performed to examine binding with the α-glucosidase enzyme. scielo.br The results indicated that the oxygen atom of the sulfonic acid group formed a hydrogen bond with the amino acid residue ARG 439 of the enzyme. scielo.br This highlights the direct role the sulfonic acid moiety can play in molecular recognition and binding within an enzyme's active site. Imidazole compounds are also known to inhibit certain enzymes, such as cytochrome P450 (CYP) isozymes.

Modulation of Enzyme Activity and Protein Stability

The modulation of enzyme activity—either through inhibition or activation—is a critical area of biochemical investigation. Derivatives of imidazole and sulfonic acids have been shown to modulate enzyme function. Derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid were screened for their biological potential, and one compound was found to have moderate inhibitory activity against the α-glucosidase enzyme. scielo.br In other research, 2-methylimidazole (the parent compound without the sulfonic acid group) was found to significantly increase the activity of hepatic uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UDPGT) in rats after dietary exposure. These findings demonstrate that the core imidazole structure and the sulfonic acid group can both contribute to the modulation of enzyme activity.

Application as Buffer Components in Biological Assays

In biological and biochemical assays, maintaining a stable pH is often crucial. Buffers are solutions that resist changes in pH. The imidazole ring, a core component of this compound, is well-established as a buffering agent in the physiological pH range of 6.2 to 7.8. bostonbioproducts.com Imidazole buffers are widely used in protein research, molecular biology, and for the purification of histidine-tagged proteins. aatbio.combostonbioproducts.com They are also employed as diluents in coagulation assays and are generally well-tolerated by many cell types. aatbio.comaniara.comaniara.com While the parent imidazole is a common buffer component, specific documentation for the use of this compound itself as a primary buffer in assays is not prevalent in the reviewed literature. However, its structural similarity to imidazole suggests the imidazole portion of the molecule retains its inherent buffering capacity.

Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Bioactive 2-Methyl-1H-imidazole-5-sulfonic Acid Derivatives

There is a notable lack of specific literature detailing the design and synthesis of bioactive derivatives of this compound. However, general synthetic methods for related imidazole (B134444) and benzimidazole (B57391) compounds are well-established. For instance, 2-methylimidazole (B133640) can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde wikipedia.org.

The synthesis of derivatives often involves modifications at various positions of the imidazole ring. For example, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized via an aminomethylation reaction with secondary amines and formaldehyde (B43269) scielo.br. This approach, which connects moieties through a methylene (B1212753) bridge, could potentially be adapted for the synthesis of this compound derivatives scielo.br. Another common strategy for creating bioactive derivatives is the synthesis of esters. For example, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol have been synthesized to explore their antimicrobial activities .

In Vitro Biological Activity Evaluation

Although no specific data on the antimicrobial activity of this compound was found, the imidazole scaffold is a core component of many antimicrobial agents researchgate.net. Derivatives of 2-methyl-5-nitroimidazole, for instance, are known for their potential as antimicrobial agents, particularly against protozoa and anaerobic bacteria researchgate.net. The nitro group at the 5-position of the imidazole ring is considered essential for this biological activity .

In a study on ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol, compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, and fungi including Aspergillus niger and Candida albicans . Similarly, the hemiaminal of 2-methylimidazole, 2-methyl-1-hydroxymethylimidazole, has demonstrated moderate inhibitory activity against various bacterial strains, with a more pronounced effect on Staphylococcus strains farmaciajournal.com. However, a study on N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid found no significant activity against several bacterial and fungal strains scielo.br.

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Type | Tested Organisms | Observed Activity |

|---|---|---|

| Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Potential antimicrobial and antifungal activity noted. |

| 2-methyl-1-hydroxymethylimidazole | Various bacterial strains | Moderate inhibitory activity, particularly against Staphylococcus species. farmaciajournal.com |

| N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid | S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, E. coli, Mucor sp., F. solani, A. niger, A. Flavus, A. fumigatus | No significant activity observed. scielo.br |

Specific enzyme inhibition studies for this compound are not available. However, research on related benzimidazole derivatives has shown potential in this area. For example, certain 2-aryl benzimidazole derivatives have exhibited significant α-amylase inhibition scielo.br. In a study of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid, one derivative showed moderate inhibitory activity against the α-glucosidase enzyme with an IC50 value of 66.66 µg/ml, while another showed a maximum of 31% ± 0.38 inhibition against α-amylase. No significant activity was found for protein kinase inhibition in this particular study scielo.br.

Derivatives of 2-hydroxy-3-nitroacetophenones with a benzenesulfonyl moiety have demonstrated strong inhibitory effects against α-glucosidase nih.gov. Additionally, 2-phenylbenzimidazole-5-sulphonic acid has been shown to inhibit mitogen-activated protein kinase kinase 3/6-p38 mitogen-activated protein kinase (MKK3/6-p38MAPK) activity in ovarian cancer cells nih.gov.

Table 2: Enzyme Inhibition by Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Enzyme | Inhibitory Activity |

|---|---|---|

| N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid (compound 3a) | α-Glucosidase | IC50 value of 66.66 µg/ml. scielo.br |

| N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid (compound 3d) | α-Amylase | 31% ± 0.38 inhibition. scielo.br |

| 2-phenylbenzimidazole-5-sulphonic acid | MKK3/6-p38MAPK | Inhibitory activity observed. nih.gov |

| Fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones | α-Glucosidase | Strong inhibitory effect. nih.gov |

Direct studies on the antioxidant properties of this compound are lacking. However, the imidazole scaffold is present in molecules with known antioxidant activity mdpi.com. For instance, 2,4,5-trisubstituted imidazole derivatives have been evaluated for their antioxidant potential using DPPH and ABTS assays mdpi.com. In one study, certain 2H-imidazole-derived phenolic compounds demonstrated significant antioxidant and antiradical capacities mdpi.comnih.gov.

Research on 2-methylimidazole and its isomer 4-methylimidazole showed a 28% and 50% reduction in the rate of phosphatidylcholine oxidation, respectively, indicating antioxidant activity nih.gov. Furthermore, a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that most of the synthesized compounds possessed inhibitory activity against lipid peroxidation nih.gov.

There is no specific information on the cytotoxicity of this compound. However, the imidazole and benzimidazole cores are found in numerous compounds with anticancer properties. For example, 2-phenylbenzimidazole-5-sulphonic acid has been shown to block mitogen-induced invasion and proliferation in ovarian cancer cells nih.gov.

In a study of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid, one derivative was found to be the most cytotoxic in a brine shrimp lethality assay, with an LC50 value of 10.17 µg/ml scielo.br. Additionally, pyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgscielo.brlookchem.comtriazine sulfonamides have exhibited strong anticancer properties in human tumor cell lines mdpi.com.

Table 3: Cytotoxicity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Assay/Cell Line | Observed Cytotoxicity |

|---|---|---|

| 2-phenylbenzimidazole-5-sulphonic acid | Ovarian cancer cells (SKOV-3) | Inhibited cell invasion and proliferation. nih.gov |

| N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid (compound 3d) | Brine shrimp lethality assay | LC50 value of 10.17 µg/ml. scielo.br |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgscielo.brlookchem.comtriazine sulfonamides | HeLa, HCT 116, PC-3, and BxPC-3 human tumor cell lines | Strong anticancer properties with IC50 values in the low micromolar range. mdpi.com |

Mechanistic Insights into Biological Action

Specific mechanistic studies for this compound are not documented. However, the mechanisms of related compounds offer some clues. For instance, the anticancer activities of 2-phenylbenzimidazole-5-sulphonic acid in ovarian cancer cells are mediated by the inhibition of the MKK3/6-p38MAPK signaling pathway nih.gov. This inhibition leads to the downregulation of matrix metalloproteinases (MMP-2, MMP-9), cyclin-dependent kinases (Cdk4, Cdk2), and integrin β1 nih.gov.

The antimicrobial action of nitroimidazoles is generally attributed to the reduction of the nitro group in anaerobic organisms, leading to the formation of cytotoxic metabolites that damage microbial DNA . The antioxidant mechanism of phenolic derivatives of imidazoles involves the transfer of a hydrogen atom to scavenge free radicals mdpi.comnih.gov.

Binding Studies with Specific Biomolecular Targets

There is currently no publicly available data detailing the binding of this compound to any specific biomolecular targets. Research into its affinity and interaction with receptors, enzymes, or nucleic acids has not been reported.

Modulation of Biological Pathways and Enzyme Kinetics

Information regarding the ability of this compound to modulate biological pathways or its kinetics with any enzyme is not available in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Due to the lack of any reported biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having initial data on a compound's biological effects to guide the synthesis and evaluation of analogs for optimized bioactivity.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 2-Methyl-1H-imidazole-5-sulfonic Acid

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research will likely focus on developing novel and sustainable synthetic routes for this compound that are not only efficient but also environmentally benign. nih.govresearchgate.net Key areas of investigation will include the use of greener solvents, alternative energy sources, and atom-economical reactions.

One promising approach is the adoption of ultrasound-assisted synthesis, which has been shown to accelerate reactions and improve yields for other imidazole (B134444) compounds. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also contribute to a more sustainable process by reducing waste and energy consumption. researchgate.net Researchers will likely explore catalytic systems that can be recycled and reused, further minimizing the environmental impact.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Ultrasound-Assisted Synthesis | Faster reaction times, milder conditions, potentially higher yields. nih.gov | Scale-up for industrial production, optimizing reaction parameters. |

| One-Pot Reactions | Reduced waste, less energy consumption, improved efficiency. researchgate.net | Controlling reaction selectivity, compatibility of reagents. |

| Recyclable Catalysts | Minimized waste, lower cost over time. | Catalyst stability and activity over multiple cycles. |

| Green Solvents (e.g., water) | Reduced environmental impact, lower toxicity. | Solubility of reactants, potential for side reactions. |

Exploration of Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of this compound offers a pathway to tailor its properties for specific applications. Future research in this area will focus on advanced strategies to modify the core structure, thereby enhancing its performance in various materials. This could involve the introduction of new functional groups to alter its electronic, optical, or mechanical properties.

For instance, the incorporation of polymer chains onto the imidazole ring could lead to the development of novel hybrid materials with improved durability and new functionalities. researchgate.net Surface functionalization techniques could also be employed to graft the molecule onto nanoparticles, creating materials with enhanced catalytic activity or sensing capabilities. researchgate.net The challenge will be to develop precise and controllable functionalization methods that allow for the desired properties to be achieved.

Integration of Computational Methods for Predictive Design in Medicinal Chemistry

Computational methods are becoming increasingly integral to drug discovery and design. nih.govopenmedicinalchemistryjournal.comnih.gov For this compound, the integration of computational tools will be crucial for predicting its potential as a therapeutic agent and for designing novel derivatives with improved activity. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to identify potential biological targets and to optimize the molecular structure for better binding and efficacy. nih.govopenmedicinalchemistryjournal.com

These computational approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing compounds for synthesis and experimental testing. nih.gov The challenge lies in the accuracy of the computational models and the need for experimental validation of the predicted activities. unimi.it

Table 2: Key Computational Methods in Drug Design

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. openmedicinalchemistryjournal.com |

| Virtual Screening | Screens large libraries of compounds to identify potential drug candidates. openmedicinalchemistryjournal.com |

| QSAR | Relates the chemical structure of a molecule to its biological activity. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand their interactions. |

Comprehensive Mechanistic Elucidation of Biological Activities

While preliminary studies may suggest certain biological activities for this compound, a comprehensive understanding of the underlying mechanisms is essential for its development as a therapeutic agent. Future research must focus on elucidating how this compound interacts with biological systems at the molecular level. This includes identifying specific cellular targets, understanding its metabolic pathways, and characterizing its effects on cell signaling and function. nih.gov

In vitro and in vivo studies will be necessary to determine the compound's efficacy and to identify any potential off-target effects. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound, offering insights into its mechanism of action.

Translational Research and Potential Industrial Applications of the Chemical Compound

Translational research will be key to bridging the gap between fundamental discoveries and real-world applications of this compound. This will involve taking promising laboratory findings and developing them into tangible products or therapies. Potential industrial applications could be diverse, leveraging the properties of the imidazole and sulfonic acid groups.

For example, related imidazole compounds are used as raw materials in the manufacture of pharmaceuticals, dyes, and agricultural chemicals. nih.gov this compound could find use as a catalyst, a component in polymer manufacturing, or as a corrosion inhibitor. The sulfonic acid group, in particular, may impart useful properties for applications in ion exchange resins or as an electrolyte in fuel cells. Further research is needed to explore these potential applications and to develop scalable and cost-effective production methods for industrial use.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Methyl-1H-imidazole-5-sulfonic Acid, and how can purity be optimized?

- Methodological Answer : The synthesis often involves sulfonation of 2-methylimidazole derivatives under controlled acidic conditions. For example, sulfonic acid groups can be introduced via sulfonyl chloride intermediates (e.g., 1-Methyl-1H-imidazole-4-sulfonyl chloride) . Purification via recrystallization (using solvents like ethanol/water mixtures) and monitoring by HPLC (as in sulfonamide analysis ) ensures high purity (>97%). Melting point verification (e.g., 165°C for structurally similar compounds ) and ESI-MS (e.g., m/z 500.2 [M+H]+ for imidazole derivatives ) are critical for validation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies sulfonic acid (-SO3H) stretches (1050–1200 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹) .

- ESI-MS : Confirms molecular weight (e.g., m/z 500.2 [M+H]+ for related benzimidazoles ).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment, as demonstrated in sulfonamide separations .

Q. How can researchers address solubility challenges in aqueous buffers for biological assays?

- Methodological Answer : Solubility can be enhanced by derivatization (e.g., converting to sodium salts) or using co-solvents like DMSO (≤5% v/v). Stability studies under varying pH (e.g., 3–9) are essential, as imidazole sulfonic acids may degrade under extreme conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 165°C for 2-Methyl-1H-imidazole-4-carbaldehyde vs. lower values in other studies) may arise from polymorphic forms or impurities. Employ differential scanning calorimetry (DSC) to analyze phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with purity data from HPLC .

Q. What mechanistic insights explain variability in sulfonation reaction yields?

- Methodological Answer : Yield variations often stem from competing side reactions (e.g., over-sulfonation or ring oxidation). Kinetic studies using in-situ FTIR or NMR can track reaction progress. Optimize conditions (e.g., temperature <50°C, slow addition of sulfonating agents) to minimize side products, as seen in benzimidazole sulfonic acid synthesis .

Q. How can researchers differentiate between isomeric impurities in synthetic batches?

- Methodological Answer : Use high-resolution LC-MS (e.g., Q-TOF) to distinguish isomers based on exact mass and fragmentation patterns. For example, this compound vs. 4-sulfonic acid isomers can be resolved via retention time shifts in hydrophilic interaction chromatography (HILIC) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Store under inert atmospheres (N2 or Ar) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.